1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-propanol
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Overview
Description
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-propanol is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluoro-4-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The aromatic ring can undergo reduction reactions to form different hydrogenated derivatives.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions to substitute the fluorine or trifluoromethoxy groups
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated aromatic derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups
Scientific Research Applications
1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-propanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties, such as electrochromic devices
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-propanol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)benzaldehyde
- (E)-3-(4-(trifluoromethoxy)phenyl)propanoic acid
- N-(4-(trifluoromethoxy)phenyl)urea
Comparison: 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]-1-propanol is unique due to the presence of both a trifluoromethoxy group and a propanol chain. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to similar compounds that may only contain one of these functional groups .
Properties
IUPAC Name |
1-[3-fluoro-4-(trifluoromethoxy)phenyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O2/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h3-5,8,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFNQLVVDXIOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC(F)(F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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